molecular formula C7H11ClF2O2S B2887993 2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride CAS No. 1780479-64-2

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride

Cat. No. B2887993
M. Wt: 232.67
InChI Key: XGFABBBZIGOLFR-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1780479-64-2 . Its molecular weight is 232.68 . The IUPAC name for this compound is 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

Research has explored the synthesis and application of perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as potential intraocular pressure-lowering agents for glaucoma treatment. These compounds have shown strong affinities toward carbonic anhydrase isozymes, with variations in inhibitory power depending on the sulfonylating agent used. Some of these derivatives demonstrated significant potential as novel antiglaucoma drugs due to their good water solubility and ability to lower intraocular pressure without adverse side effects (Scozzafava et al., 2000).

Versatile Protecting and Activating Groups in Amine Synthesis

The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group has been identified as a versatile sulfonating agent for amines, offering a stable and effective means for the synthesis of activated amines. This approach provides a robust method for the alkylation of amines under new conditions, showcasing the utility of sulfonyl chlorides in organic synthesis and drug development processes (Sakamoto et al., 2006).

Environmental Applications: PFOS Alternatives

Investigations into the environmental behavior of chlorinated polyfluorinated ether sulfonates (Cl-PFAES), alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, have been conducted. This research is crucial for understanding the distribution of these compounds in municipal sewage sludge and their potential environmental impacts, highlighting the importance of finding safer and less persistent alternatives (Ruan et al., 2015).

Click Chemistry Applications

Aryl sulfonyl chlorides have been highlighted for their role in click chemistry, particularly in the sulfur(VI) fluoride exchange (SuFEx) reactions. This area of research opens new pathways for creating functional materials and bioconjugates, demonstrating the versatility and utility of sulfonyl chlorides in modern synthetic chemistry (Dong et al., 2014).

Advanced Organic Synthesis Techniques

Functional aromatic multisulfonyl chlorides and their masked precursors have been developed for the synthesis of complex organic molecules. These building blocks are instrumental in creating dendritic structures and other advanced materials, showcasing the potential of sulfonyl chlorides in sophisticated organic synthesis (Percec et al., 2001).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2,2-difluorocyclopentyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFABBBZIGOLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride

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